(4Z)-cyclooct-4-en-1-yl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate
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Overview
Description
TCO-PEG2-amine is a compound that combines a trans-cyclooctene (TCO) moiety with a polyethylene glycol (PEG) spacer and a primary amine functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to induce the degradation of specific proteins within cells . The unique structure of TCO-PEG2-amine allows it to facilitate bioorthogonal chemistry applications, making it a valuable tool in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG2-amine typically involves the reaction of a TCO derivative with a PEG spacer that has a terminal amine group. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reaction . The process may also involve purification steps such as column chromatography to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of TCO-PEG2-amine can be scaled up using automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and confirm the identity of the final product .
Chemical Reactions Analysis
Types of Reactions
TCO-PEG2-amine undergoes various chemical reactions, including:
Substitution Reactions: The primary amine group can participate in nucleophilic substitution reactions with electrophiles.
Click Chemistry Reactions: The TCO moiety is highly reactive with tetrazine in an inverse electron demand Diels-Alder (IEDDA) reaction, which is a type of click chemistry.
Common Reagents and Conditions
Reagents: Tetrazine derivatives, electrophiles, and nucleophiles.
Major Products
The major products formed from these reactions include various bioconjugates and labeled biomolecules, which are useful in molecular imaging and diagnostic applications .
Scientific Research Applications
TCO-PEG2-amine has extensive applications in scientific research, including:
Mechanism of Action
The mechanism of action of TCO-PEG2-amine involves its role as a linker in PROTACs. PROTACs leverage the intracellular ubiquitin-proteasome system to selectively degrade target proteins. TCO-PEG2-amine connects two distinct ligands—a ligand for an E3 ubiquitin ligase and a ligand for the target protein—via its PEG spacer . This connection facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation .
Comparison with Similar Compounds
Similar Compounds
- TCO-PEG3-amine
- TCO-PEG4-amine
- TCO-PEG6-amine
- TCO-PEG8-amine
- TCO-PEG12-amine
Uniqueness
TCO-PEG2-amine is unique due to its specific PEG spacer length, which provides an optimal balance between flexibility and stability. This makes it particularly effective in forming stable bioconjugates and facilitating efficient click chemistry reactions .
Properties
Molecular Formula |
C15H28N2O4 |
---|---|
Molecular Weight |
300.39 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C15H28N2O4/c16-8-10-19-12-13-20-11-9-17-15(18)21-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18) |
InChI Key |
XCPPYCGUCZZMQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCN |
Origin of Product |
United States |
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